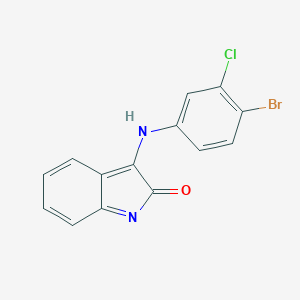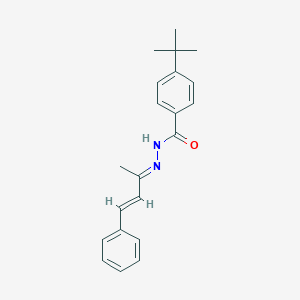![molecular formula C19H15N3O4 B325607 N'-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B325607.png)
N'-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a nitrobenzohydrazide moiety through a methylene bridge. The compound’s distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinones, while reduction can produce amino derivatives
Scientific Research Applications
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound can be utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide can be compared with other similar compounds, such as:
Schiff Bases: These compounds, like N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide, are characterized by the presence of a C=N bond and are widely studied for their chemical and biological properties.
Hydrazones: Similar to Schiff bases, hydrazones contain a C=N-NH₂ group and are known for their diverse applications in organic synthesis and medicinal chemistry.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings share some chemical reactivity with N’-[(1E)-(4-methoxy-1-naphthyl)methylene]-3-nitrobenzohydrazide and are used in various industrial and research applications.
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-10-9-14(16-7-2-3-8-17(16)18)12-20-21-19(23)13-5-4-6-15(11-13)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChI Key |
GZUXCAATJXZRSK-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B325524.png)
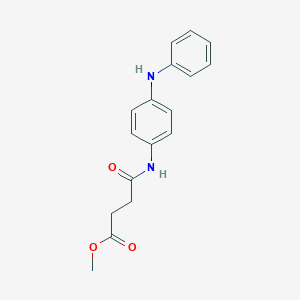
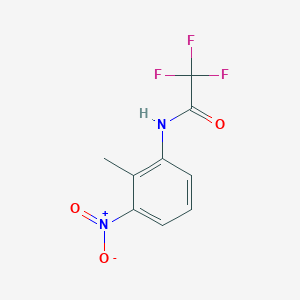
![N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B325528.png)
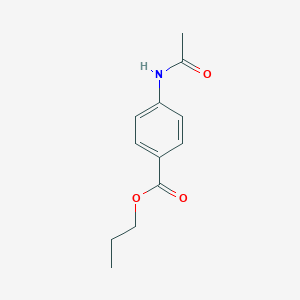
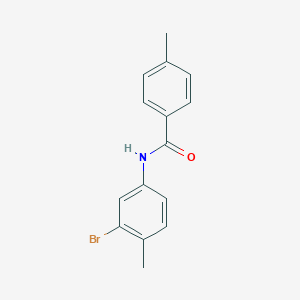
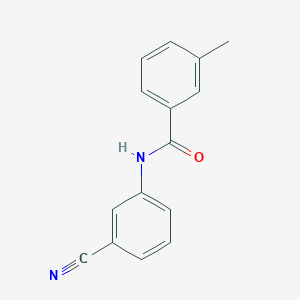
![2-[(3-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B325537.png)

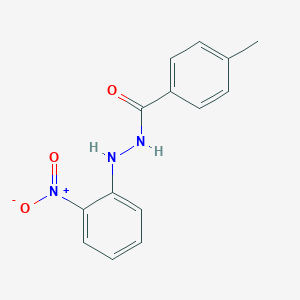
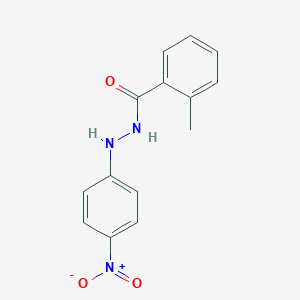
![3-[(2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B325547.png)
